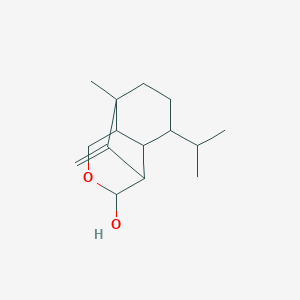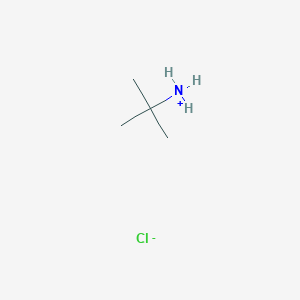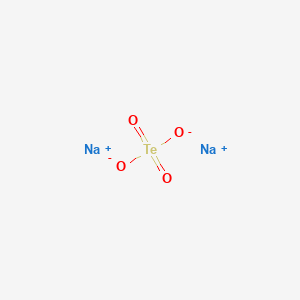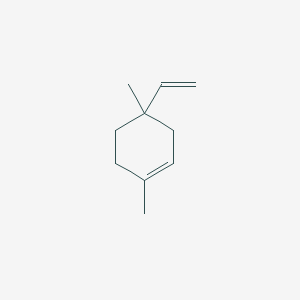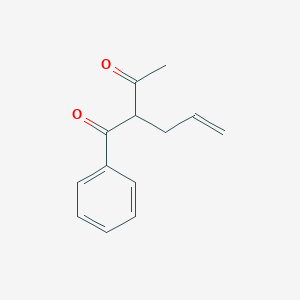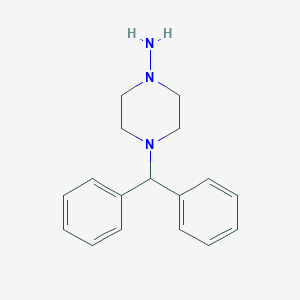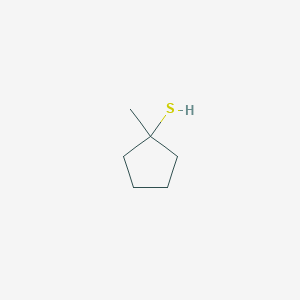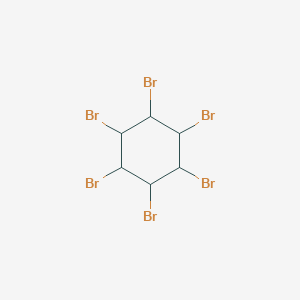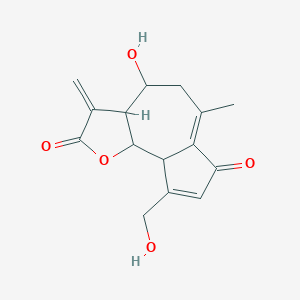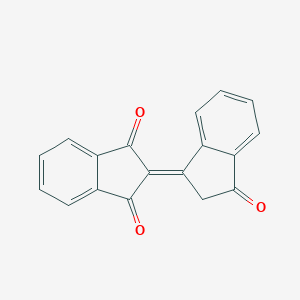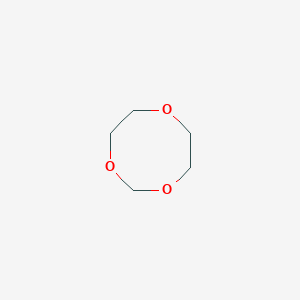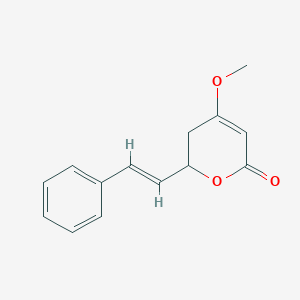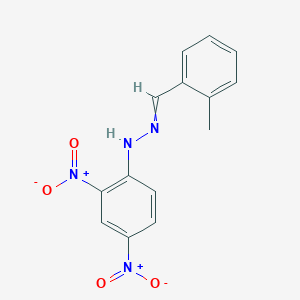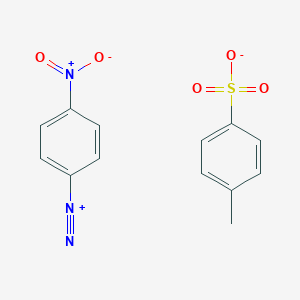
4-Nitrobenzenediazonium toluene-4-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrobenzenediazonium toluene-4-sulphonate, commonly known as diazotized 4-nitrotoluene-4-sulfonic acid, is a diazonium salt that has been extensively used in organic synthesis as a coupling reagent for the preparation of azo dyes. It is a yellow crystalline powder that is highly soluble in water and has a molecular weight of 261.2 g/mol. In recent years, this compound has gained significant attention in scientific research due to its potential applications in the development of novel materials, such as conductive polymers, and its use as a tool for the modification of biomolecules.
Mecanismo De Acción
The mechanism of action of 4-nitrobenzenediazonium toluene-4-sulphonate involves the formation of a diazonium ion, which can undergo a variety of reactions depending on the conditions. In the presence of a coupling agent, such as an aromatic amine, the diazonium ion can undergo an electrophilic substitution reaction to form an azo compound. Alternatively, the diazonium ion can undergo a reduction reaction to form an aryl radical, which can participate in various radical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4-nitrobenzenediazonium toluene-4-sulphonate. However, it has been reported that this compound can modify biomolecules, such as proteins and nucleic acids, by covalent attachment of the diazonium group. This modification can alter the properties of the biomolecules, such as their charge and hydrophobicity, and can lead to changes in their function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-nitrobenzenediazonium toluene-4-sulphonate for lab experiments is its high solubility in water, which makes it easy to handle and use in aqueous solutions. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one limitation of this compound is its reactivity, which can make it difficult to handle in certain reactions. Additionally, the diazonium group can be highly reactive and can lead to unwanted side reactions if not properly controlled.
Direcciones Futuras
There are several potential future directions for the use of 4-nitrobenzenediazonium toluene-4-sulphonate in scientific research. One area of interest is the development of new coupling reagents for the preparation of azo dyes with improved properties, such as increased stability and solubility. Additionally, this compound has potential applications in the development of conductive polymers and other materials, such as sensors and electronic devices. Furthermore, the modification of biomolecules using diazonium salts, such as 4-nitrobenzenediazonium toluene-4-sulphonate, has potential applications in the development of new therapeutics and diagnostic tools.
Métodos De Síntesis
The synthesis of 4-nitrobenzenediazonium toluene-4-sulphonate involves the diazotization of 4-nitrotoluene-4-sulfonic acid using sodium nitrite and hydrochloric acid in the presence of a cold aqueous solution of sodium acetate. The resulting diazonium salt is then isolated as a yellow crystalline solid by filtration and washing with cold water.
Aplicaciones Científicas De Investigación
One of the main applications of 4-nitrobenzenediazonium toluene-4-sulphonate in scientific research is its use as a coupling reagent for the preparation of azo dyes. Azo dyes are widely used in the textile industry as colorants, and the development of new and efficient coupling reagents is of great importance for the synthesis of these compounds. Diazotized 4-nitrotoluene-4-sulfonic acid has been shown to be an effective coupling reagent for the preparation of azo dyes with good yields and purity.
Propiedades
Número CAS |
1947-33-7 |
|---|---|
Nombre del producto |
4-Nitrobenzenediazonium toluene-4-sulphonate |
Fórmula molecular |
C13H11N3O5S |
Peso molecular |
321.31 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonate;4-nitrobenzenediazonium |
InChI |
InChI=1S/C7H8O3S.C6H4N3O2/c1-6-2-4-7(5-3-6)11(8,9)10;7-8-5-1-3-6(4-2-5)9(10)11/h2-5H,1H3,(H,8,9,10);1-4H/q;+1/p-1 |
Clave InChI |
OZERWKFPYAZZIL-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC(=CC=C1[N+]#N)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC(=CC=C1[N+]#N)[N+](=O)[O-] |
Otros números CAS |
1947-33-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



